(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 318234-28-5
VCID: VC1996224
InChI: InChI=1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3
SMILES: CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl
Molecular Formula: C12H12Cl2N2OS
Molecular Weight: 303.2 g/mol

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol

CAS No.: 318234-28-5

Cat. No.: VC1996224

Molecular Formula: C12H12Cl2N2OS

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol - 318234-28-5

Specification

CAS No. 318234-28-5
Molecular Formula C12H12Cl2N2OS
Molecular Weight 303.2 g/mol
IUPAC Name [5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazol-4-yl]methanol
Standard InChI InChI=1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3
Standard InChI Key FMYVYHPKOMLDPJ-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl
Canonical SMILES CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl

Introduction

Structural Characteristics and Physical Properties

Molecular Structure and Composition

The molecular structure of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol features a 1-methyl-1H-pyrazole core substituted at multiple positions. The pyrazole ring bears a chloro substituent at the 5-position, a hydroxymethyl group at the 4-position, and a [(4-chlorophenyl)sulfanyl]methyl substituent at the 3-position. The compound has a molecular formula of C12H12Cl2N2OS and a molecular weight of 303.2 g/mol . The presence of two chlorine atoms, one on the pyrazole ring and another on the phenyl moiety, contributes to the compound's unique electronic properties and potential for specific intermolecular interactions. The sulfanyl linkage between the pyrazole and phenyl rings introduces additional conformational flexibility to the molecule.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol.

PropertyValueReference
Molecular FormulaC12H12Cl2N2OS
Molecular Weight303.2 g/mol
Physical StateSolid
Melting Point104-105°C
SolubilitySoluble in organic solvents like DMSO, methanol
LogPNot specified in search results-
pKaNot specified in search results-

Spectroscopic and Structural Identifiers

The compound is characterized by several standardized chemical identifiers, facilitating its unambiguous identification in chemical databases and literature. These identifiers include:

  • IUPAC Name: [5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazol-4-yl]methanol

  • Standard InChI: InChI=1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3

  • Standard InChIKey: FMYVYHPKOMLDPJ-UHFFFAOYSA-N

  • SMILES: CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl

  • PubChem Compound ID: 2763782

These standardized identifiers ensure accurate chemical communication and database searching, allowing researchers to identify this specific compound with precision across different chemical resources and publications. The structural representations provide detailed information about atomic connectivity and spatial arrangement of the molecule.

Synthesis and Chemical Reactivity

Chemical Reactivity and Transformation

The compound's reactivity is largely determined by its functional groups. The hydroxymethyl group can participate in alcohol-related reactions, including oxidation, esterification, and nucleophilic substitution. The sulfanyl linkage provides opportunities for oxidation to sulfoxide or sulfone, as well as nucleophilic displacement reactions. The pyrazole ring itself can undergo various electrophilic and nucleophilic substitution reactions, depending on reaction conditions and reagents. The chlorine substituents add additional possibilities for metal-catalyzed coupling reactions, making this compound versatile in synthetic applications.

The combination of these functional groups creates a complex reactivity profile that can be exploited in different synthetic contexts. This multi-functional structure provides numerous sites for chemical modification, potentially allowing the generation of a library of related compounds for structure-activity relationship studies.

Analytical Characterization

Spectroscopic Analysis

Characterization of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol typically involves multiple spectroscopic techniques. These may include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide information about the hydrogen and carbon environments within the molecule. The pyrazole ring protons and the methyl group attached to the nitrogen would give characteristic signals, as would the methylene protons of the hydroxymethyl and sulfanylmethyl groups.

  • Infrared (IR) Spectroscopy: This would reveal functional group signatures, particularly the O-H stretching of the hydroxymethyl group and various aromatic and heterocyclic ring vibrations.

  • Mass Spectrometry (MS): This would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.

  • UV-Visible Spectroscopy: This would offer insights into the electronic transitions within the molecule, influenced by the conjugated pyrazole ring and aromatic phenyl system.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be particularly useful for this purpose. These methods can be optimized to separate the target compound from potential synthetic impurities or degradation products. The development of specific chromatographic methods for this compound would consider its solubility, polarity, and UV absorbance characteristics to achieve optimal separation and detection.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanolC12H12Cl2N2OS303.2Target compound with chlorophenylsulfanyl substituent
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanolC11H11ClN2O222.67Phenyl group at N1 instead of methyl; methyl at C3 instead of chlorophenylsulfanylmethyl
(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanolC5H7FN2O~ 130Fluoro instead of chloro; no substituent at C3 position
(3-Amino-1H-pyrazol-5-yl)methanolC4H7N3O113.12Amino group at C3; no N1 substituent
(1-Methyl-1H-pyrazol-4-yl)methanolC5H8N2O112.13No substituents at C3 and C5 positions

This comparison highlights the structural diversity within pyrazole derivatives and how specific substitution patterns can significantly alter the molecular properties. The target compound is more complex and has a higher molecular weight than the related structures, suggesting potentially different physicochemical properties and biological interactions. These structural differences could translate to distinct biological activities, emphasizing the importance of structure-activity relationship studies in understanding the behavior of these compounds.

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